

Application Notes: Diethyl Cromoglycate for Studying Signaling Pathways in Allergic Reactions

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Compound of Interest

Compound Name: *Diethyl cromoglycate*

Cat. No.: *B146141*

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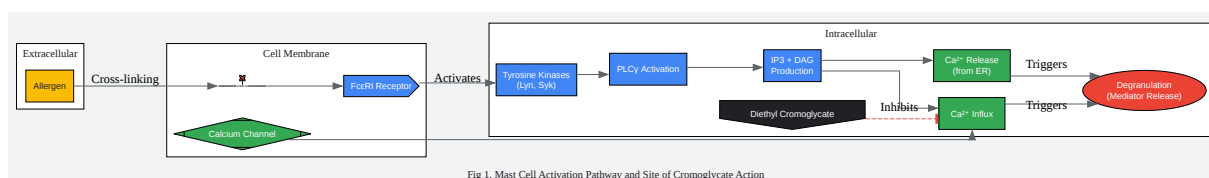
Introduction

Allergic reactions are hypersensitivity disorders of the immune system mediated by mast cells and basophils. Upon exposure to an allergen, the cross-linking of Immunoglobulin E (IgE) antibodies on the surface of these cells triggers a complex signaling cascade, leading to degranulation and the release of potent inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[1][2] These mediators are responsible for the clinical manifestations of allergy. **Diethyl cromoglycate**, and its more widely studied salt form, disodium cromoglycate (DSCG), are mast cell stabilizing agents used to prevent the release of these mediators.[3][4][5] Although its clinical use has evolved, cromoglycate remains an invaluable tool for researchers studying the intricate signaling pathways governing mast cell activation and degranulation. These application notes provide detailed protocols and data for utilizing **diethyl cromoglycate** as a pharmacological probe in allergy research.

Mechanism of Action

The primary mechanism of **diethyl cromoglycate** is the stabilization of mast cells, which inhibits the release of allergic mediators following immunological challenge.[1][3][6] While the precise molecular target has been a subject of investigation, compelling evidence indicates that cromoglycate's action is linked to the modulation of ion channels.[5] The critical step in mast cell degranulation is an increase in intracellular calcium concentration, resulting from both release from internal stores and influx from the extracellular environment.[1][7] Accumulated

evidence suggests that cromoglycate inhibits the degranulation process by blocking this crucial calcium uptake.[7][8] This effect is thought to be mediated by altering the function of cellular chloride channels, which in turn prevents the necessary influx of calcium required for granule fusion and mediator release.[5]



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Caption: Mast cell activation pathway and site of cromoglycate action.

Quantitative Data Summary

The inhibitory effect of cromoglycate is concentration-dependent and can vary significantly based on the mast cell type and the stimulus used.[1] The following table summarizes key quantitative data from published studies.

Compound	Cell Type	Stimulus	Concentration	Effect	Reference
Disodium Cromoglycate (DSCG)	Rat Peritoneal Mast Cells	IgE-dependent	10–100 μ M	Successful inhibition of mediator release	[1]
Disodium Cromoglycate (DSCG)	Rat Peritoneal Mast Cells	Anaphylactic	1–30 μ M	Concentration-dependent inhibition of histamine release	[9]
Disodium Cromoglycate (DSCG)	Cultured Human Mast Cells	Anti-human IgE	1 mmol/L	Significant inhibition of histamine, leukotriene, and PGD2 release	[10]
Disodium Cromoglycate (DSCG)	Rat Peritoneal Mast Cells	Compound 48/80	Not specified	Reduction of in vitro mast cell disruption	[11]
Disodium Cromoglycate (DSCG)	Human Lung Mast Cells	Anti-IgE	100-1000 μ M	Weak inhibition (<35%) of histamine release	[12]

Experimental Protocols

The following protocols provide a framework for using **diethyl cromoglycate** to investigate mast cell signaling.

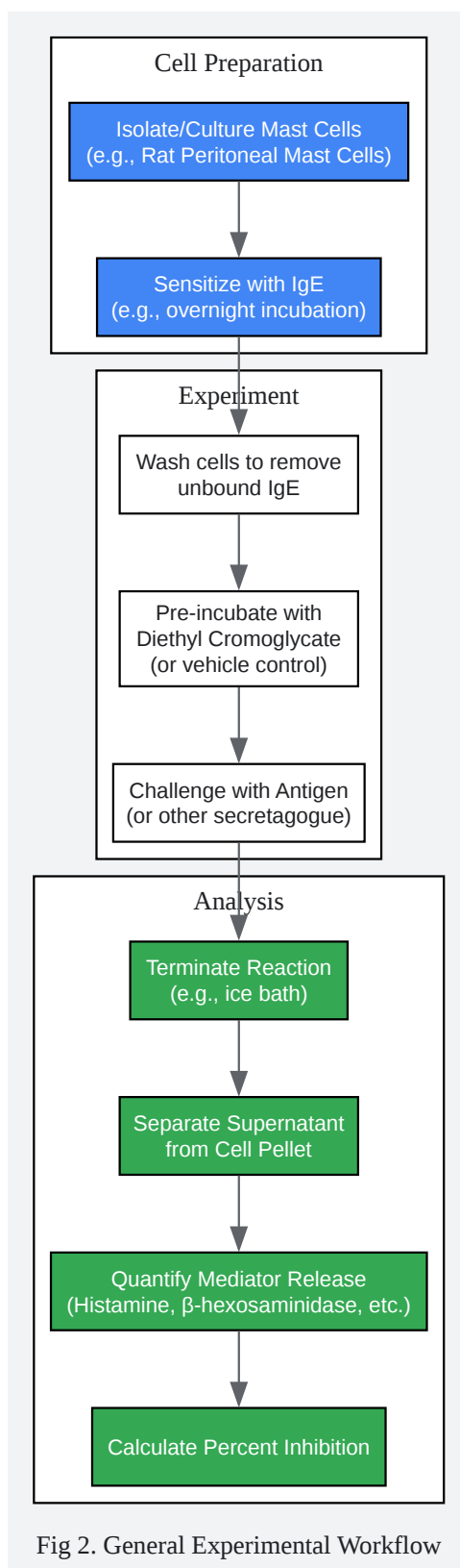


Fig 2. General Experimental Workflow

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Caption: General workflow for mast cell stabilization assays.

Protocol 1: Rat Peritoneal Mast Cell (RPMC) Isolation

This protocol describes a standard method for obtaining primary mast cells for degranulation assays.

Materials:

- Sprague-Dawley rats
- HEPES-Tyrode buffer (pH 7.2-7.4)
- Centrifuge
- Microscope and hemocytometer
- Toluidine blue stain

Procedure:

- Euthanize a rat according to approved institutional animal care guidelines.
- Expose the peritoneal cavity and inject 20-30 mL of ice-cold HEPES-Tyrode buffer.
- Gently massage the abdomen for 2-3 minutes to dislodge peritoneal cells.
- Carefully aspirate the peritoneal fluid containing the cells and transfer it to a centrifuge tube on ice.
- Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in fresh, cold buffer.
- Perform a cell count and assess mast cell purity using toluidine blue staining (mast cell granules stain a deep purple). Purity is typically 3-5%.
- Adjust the cell suspension to the desired concentration (e.g., $1-2 \times 10^6$ cells/mL) for use in subsequent assays.

Protocol 2: Mast Cell Degranulation (β -Hexosaminidase Release) Assay

This colorimetric assay is a common and reliable method to quantify mast cell degranulation.

Materials:

- Isolated mast cells (or a mast cell line like RBL-2H3)
- Sensitizing IgE antibody (e.g., anti-DNP IgE)
- **Diethyl cromoglycate** stock solution (in DMSO or buffer)
- Antigen (e.g., DNP-HSA)
- Tyrode's buffer
- p-NAG (p-nitrophenyl-N-acetyl- β -D-glucosaminide), the substrate for β -hexosaminidase
- Glycine buffer (0.1 M, pH 10.7)
- 96-well microplate
- Plate reader (405 nm)

Procedure:

- Sensitization: Incubate mast cells with an optimal concentration of IgE overnight at 37°C.
- Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE, resuspending the final pellet in fresh buffer.
- Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of **diethyl cromoglycate** (e.g., 1 μ M to 1 mM) or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
- Controls: Prepare wells for:

- Spontaneous Release: Cells with vehicle, no antigen.
- Total Release (Lysis): Cells with 0.1% Triton X-100.
- Positive Control: Cells with vehicle, plus antigen.
- Challenge: Add the antigen to the appropriate wells to trigger degranulation. Incubate for 30-60 minutes at 37°C.
- Termination: Stop the reaction by placing the plate on ice for 10 minutes. Centrifuge the plate to pellet the cells.
- Enzyme Assay: Transfer a portion of the supernatant from each well to a new plate. Add the p-NAG substrate solution and incubate for 60-90 minutes at 37°C.
- Stop Reaction: Add the glycine buffer to stop the enzymatic reaction.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation:
 - % Release = $[(\text{Sample OD} - \text{Spontaneous OD}) / (\text{Total OD} - \text{Spontaneous OD})] * 100$
 - % Inhibition = $[1 - (\% \text{ Release with Cromoglycate} / \% \text{ Release in Positive Control})] * 100$

Protocol 3: Calcium Influx Assay

This protocol measures changes in intracellular calcium, a key event inhibited by cromoglycate.

Materials:

- Isolated mast cells or cell line
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- HEPES-buffered saline (HBS) with and without calcium

- **Diethyl cromoglycate**
- Antigen/stimulus
- Fluorometer or fluorescence microscope with time-lapse imaging capability

Procedure:

- **Cell Loading:** Incubate washed mast cells with the calcium indicator dye (e.g., 2-5 μ M Fura-2 AM) and an equal concentration of Pluronic F-127 in HBS for 30-45 minutes at 37°C in the dark.
- **Washing:** Wash the cells twice with HBS to remove extracellular dye. Resuspend in HBS.
- **Treatment:** Place the cell suspension in a cuvette for a fluorometer or on a coverslip for microscopy. Add **diethyl cromoglycate** or vehicle and allow it to incubate for 10-15 minutes.
- **Baseline Measurement:** Record the baseline fluorescence for 1-2 minutes.
- **Stimulation:** Add the antigen/stimulus to the cells while continuing to record the fluorescence.
- **Data Acquisition:** Continue recording for 5-10 minutes to capture the full calcium response. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. For Fluo-4, use excitation ~494 nm and emission ~516 nm.
- **Analysis:** Analyze the change in fluorescence intensity or the 340/380 ratio over time. Compare the peak calcium response in cromoglycate-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

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